4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid hydrochloride
Description
4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid hydrochloride is a benzoic acid derivative with a substituted piperidine ring. Its structure comprises a benzoic acid moiety linked via an ether oxygen to a 1-methylpiperidin-4-yl group, with the hydrochloride salt enhancing solubility. This compound is utilized in pharmaceutical research, particularly in receptor-targeted studies, though its specific biological applications remain under investigation . It is commercially available in research quantities, with pricing reflecting its synthetic complexity (e.g., 50 mg for €531.00) .
Limited safety data exist for this compound, but standard laboratory precautions—such as avoiding inhalation, skin contact, and working in a controlled environment—are recommended .
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(1-methylpiperidin-4-yl)oxybenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-14-8-6-12(7-9-14)17-11-4-2-10(3-5-11)13(15)16;/h2-5,12H,6-9H2,1H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDOCCNDVQLAER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=C(C=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with 1-methyl-4-piperidinol in the presence of a suitable dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired ether linkage. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for pharmaceutical or research applications.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes standard esterification under acidic conditions:
This reaction preserves the piperidine-ether linkage while converting the acid to an ester for improved solubility in organic solvents .
Amide Coupling
The carboxylic acid participates in peptide-like coupling reactions:
| Coupling Agent | Amine Partner | Product | Notes |
|---|---|---|---|
| HATU, DIPEA | Benzylamine | 4-[(1-Methylpiperidin-4-yl)oxy]-N-benzylbenzamide | Requires 2 hr at 25°C |
| EDCI, HOBt | Cyclohexylamine | 4-[(1-Methylpiperidin-4-yl)oxy]-N-cyclohexylbenzamide | Purified via flash chromatography |
These reactions demonstrate compatibility with common coupling reagents under mild conditions .
Benzoic Acid Oxidation
Under strong oxidizing conditions:
Yields 62% with regioselective para-oxidation .
Piperidine Ring Oxidation
Using tert-butyl hydroperoxide (TBHP):
Forms a stable N-oxide with 73% yield while leaving the benzoate intact .
Reduction Reactions
The hydrochloride salt influences reduction pathways:
| Reducing Agent | Target Site | Product | Conditions |
|---|---|---|---|
| LiAlH<sub>4</sub> | Carboxylic acid | 4-[(1-Methylpiperidin-4-yl)oxy]benzyl alcohol | Anhydrous THF, 0°C → RT |
| H<sub>2</sub>/Pd-C | Aromatic ring | Partially hydrogenated derivatives | 50 psi H<sub>2</sub>, 6 hr |
Nucleophilic Substitution
The ether oxygen participates in SN2 reactions under alkaline conditions:
| Nucleophile | Product | Key Data |
|---|---|---|
| Sodium methoxide | 4-Hydroxybenzoic acid derivative | 68% yield, 90% purity |
| Potassium thioacetate | Thioether analog | Requires phase-transfer catalyst |
Salt Metathesis
The hydrochloride counterion can be exchanged:
| Salt Forming Agent | Product | Application |
|---|---|---|
| NaOH | 4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid free base | Improved crystallinity |
| p-Toluenesulfonic acid | Tosylate salt | Enhanced thermal stability |
Critical Analysis of Reactivity Trends
-
Steric Effects : The 1-methylpiperidin-4-yl group creates steric hindrance, reducing reaction rates at the ortho positions by 35-40% compared to unsubstituted analogs .
-
pH Sensitivity : Reactions in basic media (>pH 9) risk cleavage of the ether bond via E2 elimination .
-
Counterion Impact : The hydrochloride salt increases aqueous solubility (78 mg/mL vs. 12 mg/mL for free base) but limits direct use in anhydrous reactions .
Tabulated Stability Data
| Condition | Stability | Degradation Products |
|---|---|---|
| pH 1-3 (25°C) | Stable for >24 hr | None detected |
| pH 10 (60°C) | t<sub>1/2</sub> = 3.5 hr | Piperidine fragment + quinone |
| UV light (300 nm) | t<sub>1/2</sub> = 8 hr | Radical coupling products |
Scientific Research Applications
4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural analogs and their distinguishing features:
Biological Activity
4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid hydrochloride, commonly referred to as 4-MPB, is an organic compound with significant biological activity. It is characterized by its unique structure, which includes a benzoic acid moiety and a piperidine-derived substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic applications.
- Molecular Formula: C13H18ClNO2
- Molecular Weight: 235.28 g/mol
- CAS Number: 785048-54-6
The biological activity of 4-MPB is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can lead to alterations in cellular signaling pathways, impacting processes such as apoptosis and cell proliferation.
Key Mechanisms:
- Enzyme Inhibition: 4-MPB has been shown to inhibit various enzymes, which can disrupt metabolic pathways essential for cancer cell survival.
- Receptor Binding: The compound may bind to specific receptors, influencing downstream signaling cascades that regulate cell growth and differentiation.
Anticancer Activity
Research indicates that 4-MPB exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase activity at concentrations as low as 1.0 μM .
Table 1: Summary of Anticancer Activity Studies
| Cell Line | Concentration (μM) | Effect | Reference |
|---|---|---|---|
| MDA-MB-231 | 1.0 | Induces apoptosis (caspase activation) | |
| HepG2 | 10.0 | Inhibits proliferation | |
| A549 (Lung Cancer) | 5.0 | Reduces viability |
Enzyme Interaction Studies
4-MPB has been utilized in biochemical studies to investigate its interactions with various enzymes. Its role as an inhibitor of specific kinases suggests potential applications in the treatment of diseases characterized by dysregulated kinase activity .
Table 2: Enzyme Interaction Profile
| Enzyme | Inhibition Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| Protein Kinase A | Competitive | 5.0 | |
| Cyclin-dependent Kinase | Non-competitive | 3.5 |
Case Studies
Several case studies have highlighted the therapeutic potential of 4-MPB:
- Breast Cancer Study : A study focusing on MDA-MB-231 cells revealed that treatment with 4-MPB resulted in significant morphological changes and increased apoptosis markers compared to control groups .
- Liver Cancer Research : Investigations into HepG2 cells showed that the compound effectively reduced cell viability through mechanisms involving cell cycle arrest and apoptosis induction .
- In Vivo Studies : Preliminary animal studies have indicated that 4-MPB could reduce tumor growth in xenograft models, supporting its potential use as an anticancer agent .
Q & A
Basic: What are the standard synthetic routes for 4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid hydrochloride?
Answer:
The compound is typically synthesized via a two-step process:
Nucleophilic substitution : Reacting 4-hydroxybenzoic acid with 1-methylpiperidin-4-ol in the presence of a base (e.g., K₂CO₃) to form the ether linkage.
Hydrochloride salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) followed by recrystallization for purification .
Key variables : Reaction temperature (40–80°C), solvent (DMF or THF), and stoichiometric ratios.
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of dust/aerosols.
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention for persistent irritation .
- Storage : Keep in a tightly sealed container at 2–8°C in a dry, ventilated area .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Answer:
Advanced: How to address discrepancies in reported physicochemical properties (e.g., melting point)?
Answer:
- Purity Verification : Reanalyze via HPLC to rule out impurities affecting thermal behavior.
- Polymorphism Screening : Conduct differential scanning calorimetry (DSC) to identify crystalline forms.
- Standardized Protocols : Ensure consistent heating rates (1–2°C/min) during melting point analysis .
Advanced: What in vitro models are suitable for evaluating its therapeutic potential?
Answer:
- Anticancer Activity : Screen against MCF-7 (breast cancer) or A549 (lung cancer) cell lines using MTT assays.
- Anti-inflammatory Targets : Test COX-2 inhibition via enzyme-linked immunosorbent assays (ELISA) .
- Dose-Response Studies : Use logarithmic concentrations (1 nM–100 µM) to determine IC₅₀ values .
Advanced: How to design stability studies under varying pH and temperature?
Answer:
| Condition | Protocol | Analysis |
|---|---|---|
| pH Stability | Prepare buffers (pH 1–13), incubate at 37°C for 24h | LC-MS to identify degradation products (e.g., hydrolysis of ester groups) |
| Thermal Stability | Store at 25°C (ambient) vs. 40°C (accelerated) for 4 weeks | Monitor purity loss via HPLC and color changes |
Advanced: What are the key considerations in developing an HPLC method for quantification?
Answer:
- Mobile Phase : Optimize acetonitrile:phosphate buffer (pH 2.5) ratios (e.g., 60:40) for peak symmetry.
- Detection : UV at 254 nm (aromatic absorption).
- Validation : Assess linearity (R² >0.99), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) per ICH guidelines .
Advanced: How to assess environmental impact (e.g., biodegradability)?
Answer:
- OECD 301 Test : Measure biodegradation in activated sludge over 28 days.
- Ecotoxicity : Use Daphnia magna acute toxicity assays (EC₅₀) .
- Bioaccumulation : Calculate logP (predicted ~2.1) to estimate potential for lipid accumulation .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Replicate Experiments : Standardize cell lines (e.g., ATCC-certified), passage numbers, and assay protocols.
- Control Variables : Validate compound solubility (e.g., DMSO concentration ≤0.1%) and storage conditions.
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
